Trimethyl[(3,5,5-trimethylhexyl)oxy]silane
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Overview
Description
Trimethyl[(3,5,5-trimethylhexyl)oxy]silane is a chemical compound with the molecular formula C12H28OSi. It is a silane derivative, characterized by the presence of a trimethylsilyl group attached to a 3,5,5-trimethylhexyl group through an oxygen atom. This compound is used in various industrial and research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(3,5,5-trimethylhexyl)oxy]silane typically involves the reaction of 3,5,5-trimethylhexanol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction proceeds as follows:
3,5,5-trimethylhexanol+trimethylchlorosilane→this compound+hydrochloric acid
The reaction is carried out under anhydrous conditions to prevent the hydrolysis of trimethylchlorosilane .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Trimethyl[(3,5,5-trimethylhexyl)oxy]silane undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 3,5,5-trimethylhexanol and trimethylsilanol.
Oxidation: The compound can be oxidized to form corresponding silanols and siloxanes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Hydrolysis: Acidic or basic aqueous solutions facilitate the hydrolysis reaction.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Major Products Formed
Substitution: Various substituted silanes.
Hydrolysis: 3,5,5-trimethylhexanol and trimethylsilanol.
Oxidation: Silanols and siloxanes.
Scientific Research Applications
Trimethyl[(3,5,5-trimethylhexyl)oxy]silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the protection of hydroxyl groups.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of Trimethyl[(3,5,5-trimethylhexyl)oxy]silane involves its ability to form stable bonds with various substrates. The trimethylsilyl group acts as a protective group, preventing unwanted reactions at specific sites on the molecule. This property is particularly useful in organic synthesis, where selective protection and deprotection of functional groups are crucial .
Comparison with Similar Compounds
Similar Compounds
3,5,5-Trimethylhexyl acetate: Similar in structure but contains an acetate group instead of a silane group.
3,5,5-Trimethylhexyl acrylate: Contains an acrylate group, used in polymer synthesis.
3,5,5-Trimethyl-1-hexanol: The parent alcohol used in the synthesis of Trimethyl[(3,5,5-trimethylhexyl)oxy]silane.
Uniqueness
This compound is unique due to its combination of a bulky 3,5,5-trimethylhexyl group and a reactive trimethylsilyl group. This combination imparts unique chemical properties, making it valuable in various applications where selective reactivity and stability are required .
Properties
CAS No. |
89964-85-2 |
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Molecular Formula |
C12H28OSi |
Molecular Weight |
216.43 g/mol |
IUPAC Name |
trimethyl(3,5,5-trimethylhexoxy)silane |
InChI |
InChI=1S/C12H28OSi/c1-11(10-12(2,3)4)8-9-13-14(5,6)7/h11H,8-10H2,1-7H3 |
InChI Key |
GOZGIOSMYMCXSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCO[Si](C)(C)C)CC(C)(C)C |
Origin of Product |
United States |
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